molecular formula C10H11NO2 B2983241 N-[4-(2-oxoethyl)phenyl]acetamide CAS No. 1085309-04-1

N-[4-(2-oxoethyl)phenyl]acetamide

Cat. No.: B2983241
CAS No.: 1085309-04-1
M. Wt: 177.203
InChI Key: HGCUIKKLQISTFA-UHFFFAOYSA-N
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Description

N-[4-(2-Oxoethyl)phenyl]acetamide is an organic compound with the molecular formula C 10 H 11 NO 2 and a molecular weight of 177.20 g/mol . It is identified by the CAS Number 1085309-04-1 . This compound features both an acetamide group and a reactive 2-oxoethyl (acetaldehyde) group attached to a phenyl ring, making it a valuable building block in organic synthesis and medicinal chemistry research . Its structure, represented by the SMILES notation CC(NC1=CC=C(CC=O)C=C1)=O, suggests potential as an intermediate for the synthesis of more complex molecules, including pharmaceuticals and functional materials . Researchers value this compound for its dual functionality, which allows for further chemical modifications at the carbonyl site. Proper handling is essential; the compound has associated hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . It requires storage in an inert atmosphere, in a freezer under -20°C to maintain stability . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(2-oxoethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(13)11-10-4-2-9(3-5-10)6-7-12/h2-5,7H,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCUIKKLQISTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1085309-04-1
Record name N-[4-(2-oxoethyl)phenyl]acetamide
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Derivatization Strategies and Analogue Synthesis

Design Principles for N-[4-(2-oxoethyl)phenyl]acetamide Derivatives

The design of derivatives based on the this compound scaffold is primarily driven by the principles of medicinal chemistry, aiming to develop new molecules with specific biological activities. The core structure presents three key regions for modification: the aldehyde, the phenyl ring, and the acetamide (B32628) group. Structure-activity relationship (SAR) studies guide the synthetic efforts, where systematic modifications to these regions help in understanding the molecular features essential for biological interactions.

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: The core N-phenylacetamide structure is a common motif in biologically active compounds. openmedicinalchemistryjournal.com Chemists often use this scaffold as a starting point and introduce bioisosteres—substituents or groups with similar physical or chemical properties—to modulate the compound's pharmacokinetic and pharmacodynamic profile.

Introduction of Pharmacophores: The aldehyde group is a key handle for introducing various pharmacophoric moieties. For instance, converting the aldehyde into a hydrazone allows for the incorporation of diverse aromatic or heterocyclic rings, which can lead to interactions with specific biological targets. nih.govvjs.ac.vn

Conformational Restriction: Modifications can be designed to lock the molecule into a specific conformation, which may be more favorable for binding to a receptor or enzyme active site. This can be achieved by creating cyclic derivatives or introducing bulky groups.

Modulation of Physicochemical Properties: Substituents on the phenyl ring can be altered to fine-tune properties like lipophilicity, electronic character, and size. nih.gov For example, adding halogen atoms or methoxy (B1213986) groups can significantly impact how the molecule behaves in a biological system. nih.gov

Functional Group Interconversions on the Aldehyde Moiety

The aldehyde functional group in this compound is a focal point for chemical derivatization due to its high reactivity.

Formation of Oxime Derivatives

Aldehydes readily react with hydroxylamine (B1172632) to form oximes. wikipedia.orgnih.gov This condensation reaction converts the carbonyl group into a C=N-OH function. youtube.com The reaction is typically straightforward and provides a route to introduce a new set of hydrogen bonding donors and acceptors, which can be crucial for biological activity. wikipedia.org The resulting oximes can exist as syn and anti stereoisomers. wikipedia.org

The general reaction is as follows: this compound + NH₂OH → N-[4-(2-(hydroxyimino)ethyl)phenyl]acetamide + H₂O

This transformation is valuable as oxime functionalities themselves are present in various bioactive molecules and can serve as intermediates for further reactions, such as the Beckmann rearrangement to form amides. tcichemicals.com

Synthesis of Hydrazone and Semicarbazone Analogues

The aldehyde can be condensed with hydrazine (B178648) derivatives or semicarbazide (B1199961) to yield hydrazones and semicarbazones, respectively. psu.edu These reactions are a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of analogues from a single aldehyde precursor. psu.edudovepress.com The reaction is often catalyzed by a small amount of acid. vjs.ac.vn

Table 1: Synthesis of Hydrazone and Semicarbazone Derivatives

Reagent Product Type General Reaction
Hydrazine (or its derivatives, e.g., phenylhydrazine) Hydrazone This compound + R-NHNH₂ → N-(4-(2-(2-R-hydrazinylidene)ethyl)phenyl)acetamide + H₂O

The synthesis of hydrazones is particularly prevalent in medicinal chemistry. For example, various substituted phenylhydrazines can be used to create a series of compounds with different electronic and steric properties on the newly introduced phenyl ring, which is a common strategy in drug discovery. nih.govnih.gov These reactions are generally high-yielding and can sometimes be performed under solvent-free conditions. psu.edu

Conversion to Carboxylic Acids and Esters

The aldehyde group can be oxidized to a carboxylic acid, which in turn can be converted to a variety of esters.

Oxidation to Carboxylic Acid: The aldehyde moiety of this compound can be oxidized to the corresponding carboxylic acid, yielding [4-(acetamido)phenyl]acetic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). This conversion changes the electronic nature and steric profile of the side chain significantly.

Esterification (Fischer Esterification): The resulting carboxylic acid can be esterified by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This equilibrium-controlled reaction, known as the Fischer esterification, is a standard method for preparing esters. masterorganicchemistry.comlibretexts.org The alcohol is typically used in excess to drive the equilibrium towards the product. masterorganicchemistry.com

Step 1 (Oxidation): this compound + [O] → [4-(Acetamido)phenyl]acetic acid

Step 2 (Esterification): [4-(Acetamido)phenyl]acetic acid + R-OH (excess) + H⁺ catalyst ⇌ Alkyl [4-(acetamido)phenyl]acetate + H₂O

This two-step sequence allows for the introduction of various alkyl or aryl groups (R) via the ester functionality, providing another avenue for analogue synthesis. mnstate.edu

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for forming amines from carbonyl compounds. jocpr.com This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. masterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Characteristics
Sodium cyanoborohydride (NaBH₃CN) Mild and selective; can reduce imines in the presence of aldehydes. masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) A less toxic alternative to NaBH₃CN, widely used for its mildness and effectiveness. masterorganicchemistry.com
Sodium borohydride (B1222165) (NaBH₄) Can be used, but may also reduce the starting aldehyde if conditions are not optimized. masterorganicchemistry.com

This strategy is highly valuable for synthesizing a wide range of secondary and tertiary amines from this compound. organic-chemistry.org The choice of the amine reactant (R¹R²NH) determines the substitution pattern on the resulting amino group. The reaction tolerates a wide variety of functional groups, making it a robust tool in complex molecule synthesis. jocpr.com

General Reaction: this compound + R¹R²NH + Reducing Agent → N-[4-(2-(R¹R²N)ethyl)phenyl]acetamide

Modifications on the Phenyl Ring

The phenyl ring of this compound is amenable to electrophilic aromatic substitution reactions. The directing effects of the existing substituents must be considered. The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-director, while the 2-oxoethyl group (-CH₂CHO) is a deactivating, meta-director. The activating effect of the acetamido group generally dominates, directing incoming electrophiles to the positions ortho to it (positions 3 and 5).

Potential modifications include:

Halogenation: Introduction of chlorine, bromine, or iodine atoms onto the phenyl ring, typically at the positions ortho to the acetamide group, using appropriate halogenating agents (e.g., N-bromosuccinimide).

Nitration: Introduction of a nitro group (-NO₂), which can subsequently be reduced to an amino group, providing a handle for further derivatization.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H), which can increase the water solubility of the molecule.

These modifications are crucial for SAR studies, as they alter the electronic landscape and steric profile of the molecule, which can have a profound impact on its biological activity. nih.gov For instance, introducing electron-withdrawing or electron-donating groups can modulate the pKa of the acetamide proton or influence the molecule's ability to participate in π-stacking interactions.

Introduction of Halogen and Nitro Substituents

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents, including halogens and nitro groups.

Nitration: The introduction of a nitro (NO₂) group onto the phenyl ring is a common synthetic transformation. For analogous compounds like N-phenylacetamide, nitration is typically achieved by reacting the molecule with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.netjcbsc.org This reaction is exothermic and requires careful temperature control to yield the para and ortho substituted products. researchgate.netjcbsc.org Specifically, the nitration of N-(4-propionylphenyl)acetamide results in N-(2-nitro-4-propionylphenyl)acetamide, demonstrating that substitution can occur on a ring already bearing an acyl group. google.com The presence of a nitrophenyl group is a feature in several complex derivatives, suggesting its role as a key synthetic intermediate. smolecule.com

Halogenation: Halogen atoms such as bromine and chlorine can also be introduced onto the phenyl ring. For instance, N-(2-nitro-4-propionylphenyl)acetamide can be brominated using bromine (Br₂) in acetic acid (HOAc) to produce N-(4-(2-bromopropionyl)-2-nitrophenyl)acetamide. google.com A variety of halogenating agents, including thionyl chloride and sulfuryl chloride, are available for such transformations. google.com The presence of electron-withdrawing halogen atoms on the phenyl ring has been noted as a significant feature in the biological activity of some related heterocyclic compounds. mdpi.com

Table 1: Examples of Halogenation and Nitration Reactions on Related Phenylacetamide Scaffolds This table is interactive. Users can sort columns by clicking on the headers.

Starting Compound Reagents Product Reaction Type Reference
N-phenylacetamide HNO₃ / H₂SO₄ N-(4-nitrophenyl)acetamide & N-(2-nitrophenyl)acetamide Nitration researchgate.netjcbsc.org
N-(4-propionylphenyl)acetamide Fuming HNO₃ / H₂SO₄ N-(2-nitro-4-propionylphenyl)acetamide Nitration google.com

Alkylation and Arylation Reactions on the Phenyl Nucleus

Direct C-alkylation or C-arylation of the phenyl ring of this compound via reactions like Friedel-Crafts is challenging. The acetamido group is an activating, ortho-, para-director, while the oxoethyl group is a deactivating, meta-director, leading to potential issues with regioselectivity and competing side reactions.

A more common and controlled strategy to obtain alkylated or arylated analogues involves a multi-step synthesis starting with an already substituted aniline (B41778). For example, an appropriately alkylated or arylated aniline can be acetylated and then subjected to reactions to introduce the 2-oxoethyl side chain. This approach provides better control over the position of the new substituent and avoids undesirable reactions with the existing functional groups on the parent molecule. While direct alkylation of the target compound is not widely reported, S-alkylation and N-alkylation are common in the synthesis of more complex derivatives. pensoft.netmdpi.comgoogle.com

Structural Variations of the Acetamide Portion

The acetamide moiety of this compound provides further opportunities for structural diversification, including substitution on the amide nitrogen and complete replacement of the acetyl group.

N-Substitution of the Amide Nitrogen

The hydrogen atom on the amide nitrogen is reactive and can be replaced with various substituents. qmul.ac.uk This N-substitution is a key step in the synthesis of many derivatives. For example, N-aryl 2-chloroacetamides can be readily alkylated at the nitrogen atom by various nucleophiles. researchgate.net This reactivity has been exploited in the synthesis of N-phenylacetamide-based sulfonamides, where the amide nitrogen of a 2-chloro-N-phenylacetamide derivative attacks an isatin (B1672199) ring system. nih.gov Similarly, a range of N-(2-oxo-2-(phenylamino) ethyl) substituted-1/4-carboxamides have been prepared through reactions at the amide nitrogen. bibliotekanauki.pl

Table 2: Examples of N-Substituted Acetamide Analogues This table is interactive. Users can sort columns by clicking on the headers.

Core Structure Reactant Resulting N-Substituent Compound Class Reference
2-chloro-N-phenylacetamide Isatin / K₂CO₃ 2,3-dioxoindolin-1-yl Isatin N-phenylacetamide conjugate nih.gov
2-amino-N-phenyl acetamide Ethyl chloroformate derivatives Substituted carboxamide N-(2-oxo-2-(phenylamino) ethyl) carboxamides bibliotekanauki.pl
7-chloro-4-piperazin-1-yl-quinoline N-substituted chloroacetamides Varied (e.g., phenyl, 2-methylphenyl) 2-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-N-substituted-acetamide researchgate.net

Replacement of the Acetyl Group

The acetyl group (CH₃CO-) of the acetamide can be replaced entirely with other acyl groups to generate a wide array of analogues. This is typically achieved by acylating the parent amine, 4-(2-oxoethyl)aniline, with a different acyl chloride or carboxylic acid.

Research has shown the synthesis of compounds where the acetyl group is replaced by more complex moieties. For instance, N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide was prepared by using 3,4,5-trimethoxy phenylacetic acid instead of acetic acid. google.com In another example, the acetyl group was substituted with a 2-(thiophen-2-yl)acetyl group to yield N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(thiophen-2-yl)acetamide. Further variations include the introduction of a phenylacetyl group to create compounds like 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide. bohrium.com

Table 3: Analogues from Replacement of the Acetyl Group This table is interactive. Users can sort columns by clicking on the headers.

Original Group Replacement Acyl Group Resulting Compound Name Reference
Acetyl 2-(3,4,5-trimethoxy phenyl)acetyl N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide google.com
Acetyl 2-(thiophen-2-yl)acetyl N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(thiophen-2-yl)acetamide
Acetyl Phenylacetyl 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide bohrium.com

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

Proton (1H) NMR for Structural Proton Assignments

Proton (¹H) NMR spectroscopy identifies the chemical environment of each hydrogen atom in a molecule. In N-[4-(2-oxoethyl)phenyl]acetamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amide proton, the acetamide (B32628) methyl protons, the methylene (B1212753) protons, and the aldehydic proton.

The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, a result of their coupling to adjacent protons. The protons on the carbons bonded to the acetamido and the oxoethyl groups influence each other's chemical shifts. The amide (NH) proton often presents as a broad singlet, while the methyl (CH₃) group of the acetamide function appears as a sharp singlet. The methylene (CH₂) protons adjacent to the aromatic ring and the carbonyl group are expected to show a singlet, and the terminal aldehyde proton (CHO) would appear as a characteristic downfield singlet.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (CHO) ~9.7 Singlet 1H
Aromatic (CH) ~7.6 Doublet 2H
Aromatic (CH) ~7.3 Doublet 2H
Amide (NH) ~8.2 (broad) Singlet 1H
Methylene (CH₂) ~3.7 Singlet 2H

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum is expected to show two signals for the carbonyl carbons: one for the amide and one for the aldehyde, with the aldehyde carbon appearing further downfield. rsc.org The aromatic carbons will produce four signals due to the para-substitution pattern. The methyl carbon of the acetamide group will appear at a high field (upfield), while the methylene carbon will be located further downfield. rsc.org

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O) ~199
Amide Carbonyl (C=O) ~169
Aromatic (C-NH) ~138
Aromatic (C-CH₂CHO) ~135
Aromatic (CH) ~130
Aromatic (CH) ~120
Methylene (CH₂) ~45

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques for Connectivity and Correlation

To unambiguously assign all proton and carbon signals and confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. mnstate.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would show correlations between the coupled aromatic protons on the benzene ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

These 2D techniques, when used together, provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and bonds. mnstate.edumdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound, with a molecular formula of C₁₀H₁₁NO₂, the monoisotopic mass is 177.07898 Da. HRMS analysis would aim to find a molecular ion peak (or a protonated/adducted molecule) that matches this calculated exact mass with a high degree of accuracy (typically within a few parts per million). nih.govrsc.org

Predicted HRMS Data for this compound

Adduct Ion Molecular Formula Calculated m/z
[M+H]⁺ C₁₀H₁₂NO₂⁺ 178.08626
[M+Na]⁺ C₁₀H₁₁NNaO₂⁺ 200.06820

Data sourced from PubChemLite. uni.lu

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules often break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint, helping to confirm the structure.

For this compound, key fragmentation pathways would likely include:

Loss of the acetyl group: Cleavage of the amide bond could lead to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da).

Cleavage of the oxoethyl side chain: The bond between the methylene group and the aromatic ring is a likely point of cleavage, leading to a fragment corresponding to the loss of a CHO group (29 Da) or a CH₂CHO group (43 Da). libretexts.org

Analysis of these characteristic fragment ions allows researchers to piece together the molecular structure, confirming the presence and connectivity of the acetamide and oxoethyl functional groups on the phenyl ring. aip.org

Table of Mentioned Compounds

Compound Name
This compound

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy, and its more advanced counterpart Fourier-Transform Infrared (FT-IR) spectroscopy, are fundamental techniques for identifying the functional groups present in a molecule. researchgate.net When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of this radiation versus the frequency (typically in wavenumbers, cm⁻¹), revealing a unique fingerprint of the molecule's functional groups.

For "this compound," the IR spectrum is characterized by absorption bands corresponding to its key structural features: the amide group (N-H and C=O), the aldehyde group (C=O and C-H), and the aromatic ring (Ar-H and C=C).

The specific vibrational frequencies observed in the IR spectrum of "this compound" allow for its definitive functional group characterization. The presence of two distinct carbonyl groups (amide and aldehyde) and an N-H bond provides clear, identifiable signals.

Key expected absorption bands include:

N-H Stretch: A moderate to strong absorption band is expected in the region of 3550–3060 cm⁻¹ due to the stretching vibration of the nitrogen-hydrogen bond in the secondary amide. tandfonline.comuc.edu

Aromatic C-H Stretch: Absorption bands for the aromatic carbon-hydrogen stretching vibrations typically appear between 3100 and 3000 cm⁻¹. tandfonline.comuc.edu

Aldehyde C-H Stretch: The aldehyde C-H bond exhibits one or two characteristic weak bands, often referred to as Fermi doublets, around 2850 cm⁻¹ and 2750 cm⁻¹. uobabylon.edu.iq

Carbonyl (C=O) Stretch: This molecule features two carbonyl groups. The aldehyde C=O stretch is anticipated to be a strong band in the range of 1740–1720 cm⁻¹. uobabylon.edu.iq The amide C=O stretch (Amide I band) typically absorbs strongly at a lower frequency, between 1670 and 1640 cm⁻¹. uc.edunih.gov

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring produce a series of bands of variable intensity in the 1600–1475 cm⁻¹ region. tandfonline.com

N-H Bend: The bending vibration of the N-H bond (Amide II band) usually results in a moderate to strong absorption between 1640 and 1550 cm⁻¹. uc.edu

Functional GroupType of VibrationExpected Frequency (cm⁻¹)Intensity
AmideN-H Stretch3550–3060Medium-Strong
Aromatic RingC-H Stretch3100–3000Strong
AldehydeC-H Stretch2850 & 2750Weak
AldehydeC=O Stretch1740–1720Strong
AmideC=O Stretch (Amide I)1670–1640Strong
AmideN-H Bend (Amide II)1640–1550Medium-Strong
Aromatic RingC=C Stretch1600–1475Medium-Weak

Elemental Analysis (CHN)

Elemental analysis is a cornerstone technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis provides a fundamental check on the empirical and molecular formula of a synthesized substance. For a pure sample of "this compound," the experimentally determined percentages should align closely with the theoretical values calculated from its molecular formula, C10H11NO2. uni.lu Typically, experimental values that fall within ±0.4% of the theoretical values are considered confirmation of the compound's elemental composition and purity. mdpi.comnih.gov

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Theoretical %
CarbonC12.01110120.1167.78%
HydrogenH1.0081111.0886.26%
NitrogenN14.007114.0077.90%
OxygenO15.999231.99818.06%
Total C10H11NO2 177.193 100.00%

X-ray Diffraction Crystallography for Solid-State Structure Determination

To perform this analysis, a high-quality single crystal of "this compound" must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a detailed electron density map can be generated. From this map, a three-dimensional model of the molecule is constructed, revealing the exact spatial arrangement of every atom. researchgate.net This technique is considered the gold standard for unambiguous structural proof of a crystalline solid. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and various electronic properties of molecules. For N-[4-(2-oxoethyl)phenyl]acetamide, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide a detailed understanding of its molecular characteristics.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

A fundamental aspect of DFT calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. The HOMO itself represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylacetamide moiety, while the LUMO may be distributed over the carbonyl groups and the aromatic ring.

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Acetamides

PropertyRepresentative ValueSignificance for this compound
HOMO Energy -5.0 to -6.5 eVIndicates the energy required to remove an electron; a higher value suggests a better electron donor.
LUMO Energy -0.5 to -2.0 eVIndicates the energy released when an electron is added; a lower value suggests a better electron acceptor.
HOMO-LUMO Gap (ΔE) ~4.0 to 5.0 eVA smaller gap points to higher reactivity and potential for charge transfer within the molecule.

Note: The values in this table are representative and based on DFT calculations for structurally similar aromatic acetamide (B32628) compounds found in the literature. Specific values for this compound would require dedicated computational analysis.

Prediction of Reactivity Descriptors (Chemical Hardness, Electronegativity, Electrophilicity Index)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a theoretical basis for predicting how the molecule will interact in a chemical reaction.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are generally harder and less reactive.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule can undergo a chemical reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 2: Key Reactivity Descriptors and Their Significance

DescriptorFormulaSignificance for this compound
Electronegativity (χ) χ = - (EHOMO + ELUMO) / 2A higher value indicates a greater tendency to attract electrons from other species.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2A higher value suggests greater stability and lower reactivity.
Chemical Softness (S) S = 1 / ηA higher value points to higher reactivity.
Electrophilicity Index (ω) ω = μ2 / 2η = χ2 / 2ηPredicts the molecule's propensity to act as an electron acceptor in reactions.

These theoretical parameters are crucial for understanding the molecule's reactivity profile and predicting its behavior in various chemical environments.

Molecular Dynamics Simulations to Explore Conformational Space

While DFT is excellent for analyzing static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound, typically in a simulated solvent environment, would track the movements of its atoms based on classical mechanics. This allows for a thorough exploration of the molecule's conformational space, revealing the different shapes it can adopt and the transitions between them. MD simulations are particularly useful for understanding how the molecule's flexibility might influence its interactions and properties in a dynamic, real-world setting.

Quantitative Structure-Reactivity/Interaction Relationship (QSAR) Studies

Quantitative Structure-Activity/Reactivity Relationship (QSAR) studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their reactivity or interaction potential. For this compound, a QSAR study would involve synthesizing or computationally generating a library of related derivatives with variations in their substituents.

The next step would be to calculate various molecular descriptors (e.g., electronic, steric, hydrophobic) for each derivative. These descriptors would then be statistically correlated with experimentally determined reactivity data or interaction affinities. The resulting QSAR model could then be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of molecules with desired properties.

Molecular Docking Simulations for Non-Biological Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. While often used in drug discovery to predict binding to biological targets, it can also be applied to predict non-biological interactions. For instance, docking simulations could be used to predict how this compound might interact with the surface of a material, a synthetic receptor, or another small molecule. The simulation calculates the binding energy for various poses, with lower energy values indicating a more favorable interaction. This can be instrumental in fields like materials science or sensor development.

Computational Approaches for Reaction Mechanism Elucidation

While specific computational studies elucidating the reaction mechanisms involving this compound are not extensively documented in the current body of literature, the general strategies for such investigations are well-established. The synthesis of this compound likely involves two key transformations: the formation of the acetamide group and the oxidation of a precursor to form the oxoethyl group. Computational chemistry offers robust tools to explore the mechanisms of these reaction types. Density Functional Theory (DFT) is a particularly prominent method for these explorations, offering a favorable balance between computational cost and accuracy.

A plausible synthetic route to this compound is the N-acetylation of a suitable precursor, such as 4-(2-hydroxyethyl)aniline, followed by the oxidation of the alcohol functionality. Alternatively, the acetylation of 4-aminobenzaldehyde (B1209532) and subsequent reaction steps could be envisioned. The elucidation of the mechanisms for these steps would involve locating the transition state structures and calculating the activation energy barriers for each elementary step.

N-Acetylation Reaction:

The acetylation of an amine, a fundamental reaction in organic synthesis, can be computationally modeled to understand its mechanism. For instance, the reaction of an aniline (B41778) derivative with an acetylating agent like acetic anhydride (B1165640) can be studied. A proposed general mechanism involves the nucleophilic attack of the amine's nitrogen atom on one of the carbonyl carbons of the acetic anhydride. This leads to a tetrahedral intermediate, which then collapses to form the N-acetylated product and a molecule of acetic acid. mdpi.com

Computational studies of this type of reaction would typically involve:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants, intermediates, and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed starting from the transition state structure to confirm that it connects the intended reactants and products.

Oxidation of the Ethylphenyl Precursor:

The formation of the aldehyde functionality in this compound would likely proceed via the oxidation of a primary alcohol precursor, such as N-[4-(2-hydroxyethyl)phenyl]acetamide. Several common oxidation methods, including the Swern oxidation and the use of hypervalent iodine reagents like the Dess-Martin periodinane (DMP), are amenable to computational investigation.

For a Dess-Martin periodinane oxidation , DFT calculations can be employed to explore the reaction pathway. The mechanism is believed to involve the initial formation of an intermediate by the reaction of the alcohol with the DMP reagent. alfa-chemistry.com This is followed by the abstraction of a proton from the carbon bearing the oxygen, leading to the formation of the aldehyde, the reduced iodine species, and acetic acid. alfa-chemistry.com Computational studies can map out the energy profile of this process, identifying the key transition states and intermediates. For example, studies on the oxidation of pyrroles using 2-iodylbenzoic acid (IBX), a related hypervalent iodine reagent, have utilized DFT to uncover a novel periodinane oxy-assisted (POA) oxidation mechanism in the presence of acetic acid. aalto.fi

Similarly, the mechanism of a Swern oxidation can be computationally elucidated. This reaction typically involves the activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride or trifluoroacetic anhydride, followed by reaction with the alcohol to form an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base then promotes an intramolecular elimination reaction to yield the aldehyde, dimethyl sulfide, and the protonated base. Computational modeling can provide detailed insights into the energetics and geometries of the intermediates and transition states involved in this complex sequence.

The data generated from these computational studies, such as relative energies of intermediates and activation barriers, can be compiled to construct a detailed energy profile for the entire reaction mechanism. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions.

Table of Calculated Parameters for Analogous Reactions

The following table presents a hypothetical structure for the kind of data that would be generated from a DFT study on a relevant oxidation reaction. The values are illustrative and not based on actual calculations for this compound.

Reaction StepSpeciesMethod/Basis SetRelative Energy (kcal/mol)Activation Energy (kcal/mol)
Dess-Martin Oxidation of a Primary Alcohol ReactantsB3LYP/6-31G(d)0.0-
Intermediate ComplexB3LYP/6-31G(d)-5.2-
Transition State 1B3LYP/6-31G(d)15.821.0
ProductsB3LYP/6-31G(d)-25.3-

This is a hypothetical data table for illustrative purposes.

Applications As a Synthetic Intermediate and Precursor for Advanced Compounds

Utility in the Synthesis of Complex Organic Molecules

The compound N-[4-(2-oxoethyl)phenyl]acetamide is a valuable building block in the synthesis of more complex organic molecules. evitachem.com Its structure allows it to be a key intermediate for creating novel compounds with specific desired properties. The presence of both an acetamide (B32628) and an aldehyde functional group on a phenyl ring provides multiple reaction sites for chemists to build upon. ontosight.aiuni.lu

For instance, it serves as a precursor in the synthesis of various pharmaceutical intermediates. bldpharm.compharmaffiliates.com The aldehyde group can undergo reactions like aldol (B89426) condensations, while the acetamide group can be involved in various coupling reactions. This dual reactivity is essential for constructing larger, multi-functional molecules. An example of a more complex molecule synthesized using a similar acetamide backbone is (R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-((4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)acetamide, a known impurity of Mirabegron. pharmaffiliates.com

The synthesis of complex organic molecules often involves multi-step reaction sequences where intermediates like this compound are crucial. ontosight.ai These intermediates are often not the final product but are essential for achieving the target molecular architecture.

Role in Constructing Heterocyclic Systems

The structure of this compound is particularly well-suited for the synthesis of various heterocyclic compounds, which are core components of many pharmaceuticals and biologically active molecules. primescholars.comnih.gov

Quinoxaline (B1680401) Synthesis: One of the primary applications is in the synthesis of quinoxaline derivatives. primescholars.comijbpas.comscribd.com Quinoxalines are an important class of benzoheterocycles with a wide array of biological activities. primescholars.com They are typically synthesized through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. primescholars.comscribd.com While this compound itself is not a 1,2-dicarbonyl, its aldehyde group can be a part of a precursor that is converted into a 1,2-dicarbonyl moiety, which then reacts with a diamine to form the quinoxaline ring system. The synthesis of quinoxalines is a key area of research due to their applications as dyes, pharmaceuticals, and antibiotics. primescholars.com

Pictet-Spengler Reaction: The aldehyde functionality of this compound makes it a suitable reactant for the Pictet-Spengler reaction. wikipedia.orgnrochemistry.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or a related heterocyclic system. wikipedia.orgnrochemistry.com The reaction is driven by the formation of an electrophilic iminium ion under acidic conditions, which then undergoes intramolecular electrophilic substitution onto the aromatic ring. wikipedia.orgnrochemistry.com This powerful ring-forming reaction is widely used in the synthesis of alkaloids and other complex natural products. wikipedia.orgclockss.org The use of this compound in this context would lead to the formation of a tetrahydroisoquinoline ring with an acetamidophenyl substituent.

Paal-Knorr Pyrrole Synthesis: The Paal-Knorr synthesis is a classic method for preparing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com While this compound is a 1,2-dicarbonyl precursor, it can be chemically modified to create a 1,4-dicarbonyl structure. This resulting 1,4-dicarbonyl can then react with a primary amine or ammonia (B1221849) to yield a highly substituted pyrrole. organic-chemistry.orgalfa-chemistry.com This method is synthetically valuable for accessing pyrroles that are common structural motifs in many natural products and pharmaceuticals, such as the cholesterol-lowering drug Atorvastatin. wikipedia.orgacs.org

Interactive Table: Heterocyclic Synthesis Reactions
Reaction NameReactant TypeProduct HeterocycleKey Feature of this compound
Quinoxaline Synthesis1,2-Dicarbonyl PrecursorQuinoxalineAldehyde group can be part of a 1,2-dicarbonyl precursor.
Pictet-Spengler ReactionAldehydeTetrahydroisoquinolineAldehyde group condenses with a β-arylethylamine.
Paal-Knorr Synthesis1,4-Dicarbonyl PrecursorPyrroleCan be modified to form a 1,4-dicarbonyl compound.

Precursor for Advanced Functional Materials and Specialty Chemicals

The reactivity of this compound also extends to the field of materials science. It can serve as a monomer or a key building block for the synthesis of advanced functional materials and specialty chemicals. bldpharm.com The presence of the acetamide and phenyl groups can impart desirable properties such as thermal stability and specific electronic characteristics to polymers or other materials. ontosight.ai

For example, derivatives of acetamide are used in the development of novel materials with specific electronic or optical properties. The conjugated system of the phenyl ring can be extended through polymerization or by attaching other chromophoric groups, leading to materials with applications in electronics or as dyes. The dicyano-butadienyl-phenyl-acetamide structure, for instance, possesses a conjugated butadiene backbone and electron-withdrawing nitrile groups that influence its electronic and optical properties. ontosight.ai

Development of Novel Chemical Probes and Tools

Chemical probes are small molecules used to study and manipulate biological systems. nih.govescholarship.org The structural features of this compound make it an attractive scaffold for the development of such tools. The aldehyde group can be used to covalently label proteins or other biomolecules, while the acetamide-phenyl portion can be modified to enhance binding affinity and selectivity for a specific biological target.

For example, similar acetamide-containing compounds are investigated as biochemical probes due to their functional groups. The development of covalent chemical probes is a rapidly growing area of chemical biology, and molecules with reactive carbonyl groups are valuable for this purpose. These probes can be used for target validation in drug discovery and for gaining a deeper understanding of cellular processes. nih.govescholarship.org

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of acetamide (B32628) derivatives often involves methods that may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic pathways to N-[4-(2-oxoethyl)phenyl]acetamide. This includes the use of environmentally benign solvents, catalysts, and reaction conditions that minimize waste and energy consumption.

Key research objectives in this area could include:

Catalytic C-H Activation: Investigating direct C-H activation/acetylation of a suitable phenyl precursor to introduce the acetamide group, thus avoiding the use of pre-functionalized starting materials.

Biocatalytic Approaches: Employing enzymes, such as acyltransferases, to catalyze the acetylation step under mild conditions, offering high selectivity and reducing the need for protecting groups.

Mechanochemical Synthesis: Exploring solvent-free or low-solvent synthetic methods using ball milling to drive the reaction, which can lead to shorter reaction times and reduced waste.

A comparative overview of a potential traditional versus a greener synthetic approach is presented in Table 1.

FeatureTraditional Synthesis (Hypothetical)Proposed Green Synthesis
Starting Material 4-Aminophenylacetaldehyde4-Ethylaniline
Reagents Acetic anhydride (B1165640), pyridineAcetic acid, recyclable solid acid catalyst
Solvent Dichloromethane (B109758) (DCM)2-Methyltetrahydrofuran (2-MeTHF) or Cyrene™
Byproducts Pyridinium salts, excess acetic acidWater
Energy Input Reflux temperaturesLower temperatures, potentially room temperature
Atom Economy ModerateHigh

Table 1: Comparison of a Hypothetical Traditional and a Proposed Green Synthetic Route to this compound

Exploration of Underutilized Reaction Pathways

The chemical reactivity of this compound is largely dictated by its three main functional groups: the acetamide, the phenyl ring, and the aldehyde. While standard transformations of these groups are well-established, future research could focus on exploring less conventional reaction pathways to generate novel molecular architectures.

Potential underutilized pathways to investigate include:

Multicomponent Reactions (MCRs): Utilizing the aldehyde functionality in MCRs, such as the Ugi or Passerini reactions, to rapidly build molecular complexity in a single step. This would allow for the creation of diverse libraries of compounds based on the this compound scaffold.

Photoredox Catalysis: Exploring light-mediated reactions to functionalize the phenyl ring or the position alpha to the carbonyl group, offering unique reactivity patterns not accessible through traditional thermal methods.

Directed C-H Functionalization: Using the acetamide group as a directing group to selectively functionalize the ortho-position of the phenyl ring, enabling the synthesis of highly substituted and complex analogues.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding and accelerating experimental research. Applying these methods to this compound can provide valuable insights into its potential applications.

Future computational studies could focus on:

Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and its analogues, which is crucial for understanding its interaction with biological targets.

Quantum Chemical Calculations: Using Density Functional Theory (DFT) to calculate electronic properties, such as molecular orbital energies and charge distribution, to predict reactivity and spectral characteristics.

Molecular Docking and Dynamics: Screening the compound and its virtual analogues against various protein targets to predict binding affinities and modes of interaction, thus identifying potential biological activities. acs.org

A summary of potential computational methods and their applications is provided in Table 2.

Computational MethodApplication for this compound
Density Functional Theory (DFT) Prediction of reactivity, spectroscopic properties (NMR, IR), and reaction mechanisms.
Molecular Dynamics (MD) Simulations Study of conformational flexibility and interactions with solvent or biological macromolecules over time.
Quantitative Structure-Activity Relationship (QSAR) Development of models to predict the biological activity of analogues based on their structural features. nih.gov
Virtual Screening and Molecular Docking Identification of potential protein targets and prediction of binding modes for drug discovery purposes. acs.org

Table 2: Potential Applications of Advanced Computational Modeling

Integration with Flow Chemistry and Automated Synthesis

To expedite the synthesis and screening of this compound analogues, the integration of modern automation technologies is essential. Flow chemistry, in particular, offers significant advantages over traditional batch synthesis. rsc.org

Future research in this area should aim to:

Develop a Continuous Flow Synthesis Process: Designing a multi-step flow process for the synthesis of this compound and its derivatives, allowing for precise control over reaction parameters, improved safety, and easier scalability. rsc.org

Automated Analogue Synthesis: Combining flow chemistry with robotic systems for automated purification and analysis, enabling the rapid generation of a library of analogues for high-throughput screening.

A conceptual flow synthesis setup is outlined in Table 3.

StepUnit OperationDescription
1. Reagent Introduction Syringe PumpsPrecisely controlled delivery of starting materials and reagents into the flow reactor.
2. Reaction Heated/Cooled MicroreactorThe reaction mixture passes through a temperature-controlled channel where the synthesis occurs.
3. In-line Analysis Integrated Spectrometer (e.g., IR, UV-Vis)Real-time monitoring of the reaction progress to ensure complete conversion.
4. Purification Automated Liquid-Liquid Extraction or Chromatography ColumnThe product stream is automatically purified to remove unreacted starting materials and byproducts.
5. Collection Fraction CollectorThe purified product is collected in vials for subsequent analysis and screening.

Table 3: Conceptual Design for an Automated Flow Synthesis of this compound Analogues

Design of Analogue Libraries for Combinatorial Chemistry Approaches

The structure of this compound is well-suited for a combinatorial chemistry approach to generate large libraries of related compounds. uomustansiriyah.edu.iqwjahr.com By systematically modifying the different parts of the molecule, it is possible to explore a vast chemical space and identify compounds with desired properties.

Future work should focus on designing and synthesizing analogue libraries by modifying:

The Acetyl Group: Replacing the methyl group with other alkyl, aryl, or heterocyclic moieties to probe the effect of this substitution on biological activity.

The Aldehyde Group: Transforming the aldehyde into various other functional groups, such as amines, alcohols, carboxylic acids, or heterocycles, through reductive amination, oxidation, Wittig reactions, etc.

The Phenyl Ring: Introducing substituents at different positions on the phenyl ring to modulate the electronic and steric properties of the molecule.

Examples of potential modifications for generating an analogue library are shown in Table 4.

Modification SiteRationale for ModificationExample Modifications
N-Acetyl Group Modulate lipophilicity and hydrogen bonding capacity.Cyclopropyl, phenyl, morpholinyl.
Oxoethyl Chain Introduce new interaction points and alter conformation.Reduction to alcohol, conversion to oxime, formation of various heterocycles (e.g., pyrazole, isoxazole).
Phenyl Ring Fine-tune electronic properties and steric bulk.Halogens (F, Cl, Br), methoxy (B1213986), trifluoromethyl.

Table 4: Design of an Analogue Library based on the this compound Scaffold

By pursuing these future research directions, the scientific community can fully elucidate the chemical potential of this compound, paving the way for the discovery of new materials and therapeutic agents.

Q & A

What are the established synthetic routes for N-[4-(2-oxoethyl)phenyl]acetamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
this compound can be synthesized via bromination of 4-acetamidophenacyl derivatives followed by substitution reactions. For example, a bromoacetyl intermediate (e.g., N-[4-(2-bromoacetyl)phenyl]acetamide) can be generated using brominating agents like HBr or Br₂ in acetic acid, achieving ~90% yield . Optimization involves temperature control (0–5°C to prevent side reactions) and solvent selection (e.g., dichloromethane for improved solubility). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the oxoethyl derivative. Advanced routes may involve Pd-catalyzed cross-coupling for functionalization of the phenyl ring.

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FTIR : Confirm the presence of carbonyl groups (C=O stretch at ~1680–1720 cm⁻¹ for acetamide and ketone) and oxoethyl moiety (C-O stretch at ~1200 cm⁻¹) .
  • ¹H/¹³C NMR : Identify protons adjacent to the oxoethyl group (δ ~2.5–3.5 ppm for CH₂CO) and aromatic protons (δ ~7.0–8.0 ppm for para-substituted phenyl). Carbonyl carbons appear at δ ~170–210 ppm .
  • GC-MS/HPLC : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₁NO₂ at m/z 177.1). Use reverse-phase HPLC with UV detection (λ = 254 nm) for quantification .

How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:
Contradictions in bioactivity (e.g., analgesic vs. anti-inflammatory potency) may arise from structural variations, assay conditions, or purity. To address this:

  • Structural-Activity Relationship (SAR) Studies : Compare substituents (e.g., sulfonamide vs. piperazine groups) to isolate functional group contributions .
  • Standardized Assays : Replicate studies using consistent cell lines (e.g., RAW 264.7 macrophages for inflammation) and controls (e.g., paracetamol as a reference).
  • Purity Validation : Ensure compounds are >95% pure via HPLC and elemental analysis to exclude impurity-driven effects .

What computational strategies are recommended for predicting the pharmacological targets of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cyclooxygenase (COX-2) or serotonin receptors. Focus on hydrogen bonding with acetamide’s NH and π-π stacking with the phenyl ring .
  • QSAR Modeling : Train models on datasets (e.g., ChEMBL) to correlate substituent electronic parameters (Hammett σ) with activity. Validate using leave-one-out cross-validation .
  • ADMET Prediction : Tools like SwissADME predict solubility (LogP ~1.5–2.0) and blood-brain barrier permeability to prioritize derivatives for synthesis .

How does the oxoethyl group influence the compound’s physicochemical properties, and what are the implications for formulation?

Methodological Answer:
The oxoethyl group increases polarity (logP reduction by ~0.5 units vs. unsubstituted acetamide) but may reduce membrane permeability.

  • Solubility : Use shake-flask method (aqueous buffer, pH 7.4) to measure solubility. Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes can enhance bioavailability .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic susceptibility of the ketone group. Lyophilization improves shelf life for in vivo studies .

What advanced strategies are available for modifying this compound to enhance selectivity for neurological targets?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the oxoethyl group with a thiocarbonyl or aminomethyl group to modulate CNS penetration .
  • Pro-drug Design : Convert the ketone to a ketal or Schiff base to improve blood-brain barrier transit, with enzymatic cleavage restoring the active form .
  • Hybrid Derivatives : Conjugate with benzimidazole (e.g., via amide linkages) to target GABA receptors, leveraging structural motifs from anticonvulsant agents .

How should researchers address discrepancies in cytotoxicity data across different cell lines?

Methodological Answer:

  • Cell Line Validation : Use ATCC-authenticated lines (e.g., HEK-293 vs. HepG2) to rule out contamination.
  • Mechanistic Profiling : Perform ROS assays and mitochondrial membrane potential tests (JC-1 dye) to differentiate apoptosis from necrosis .
  • Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) to ensure reproducibility across labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.